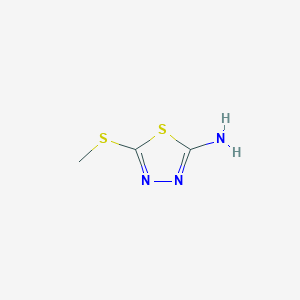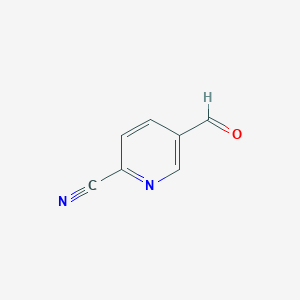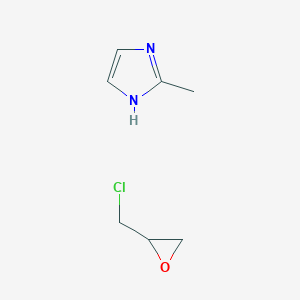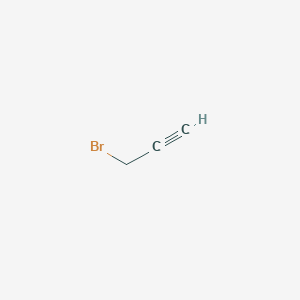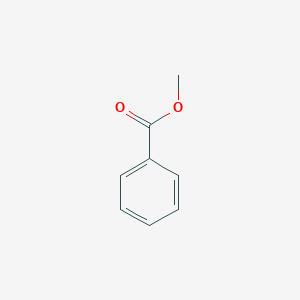![molecular formula C19H24N2O5 B043331 Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate CAS No. 351421-21-1](/img/structure/B43331.png)
Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves several key steps, including Michael addition, intramolecular cyclization, and decarboxylation processes. A notable synthesis route is the BF3·Et2O catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates, leading to novel 3-phosphonylated indoles and further to diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates through decarboxylation (Egorova et al., 2017).
Molecular Structure Analysis
The molecular structure of diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate is characterized by its indole core and the propanedioate ester group, contributing to its diverse reactivity and chemical behavior. Crystallography studies, such as X-ray diffraction, provide detailed insights into its molecular conformation, revealing potential coordination pockets for metal atoms, as evidenced by compounds with similar molecular frameworks (Meskini et al., 2010).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitution, cyclization, and complexation with metal ions. Its reactivity is influenced by the presence of the indole moiety and the acetamido group, enabling the formation of complex structures and derivatives. Studies on similar molecules have shown the ability to undergo reactions leading to the synthesis of indole derivatives with significant bioactivity and potential applications in drug design (Cacchi et al., 2009).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmaceutical Applications
A notable application of compounds related to Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate involves the synthesis of 3-phosphonylated indoles. Specifically, diethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]propanedioates have been synthesized through BF3·Et2O-catalyzed intramolecular cyclization, offering a novel series of these compounds. This process has been further utilized to create ethyl 2-[3-(dialkoxyphosphoryl)-1H-indol-2-yl]acetates through decarboxylation, showcasing the compound's versatility in chemical synthesis (Egorova et al., 2017).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, derivatives of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate have been explored for their potential in addressing hypertension. Specifically, Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate has been synthesized and subjected to molecular docking studies targeting renin, a protein crucial in managing hypertension. The results revealed promising renin inhibitory activity, highlighting the compound's potential as an antihypertensive agent (Saravanan et al., 2013).
Complexation Studies and Material Science
Complexation studies have also been conducted with compounds structurally similar to Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate. For instance, the complexation behavior of diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate with lanthanide metal ions (Sm3+, Eu3+, Yb3+, Tb3+) has been meticulously examined. The insights from electrochemistry and UV-Vis spectroscopy in this study offer valuable information for the development of materials and sensors based on these complexes (Amarandei et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": ["Diethyl malonate", "Indole-3-carboxaldehyde", "Ethyl acetate", "Ammonium acetate", "Sodium borohydride", "Acetic anhydride", "Triethylamine", "Benzene"], "Reaction": [ "Step 1: Synthesis of diethyl 2-(1H-indol-3-yl)ethylmalonate by reacting diethyl malonate with indole-3-carboxaldehyde in the presence of ammonium acetate and benzene", "Step 2: Reduction of diethyl 2-(1H-indol-3-yl)ethylmalonate to diethyl 2-(1H-indol-3-yl)ethylpropanedioate using sodium borohydride in ethanol", "Step 3: Acetylation of diethyl 2-(1H-indol-3-yl)ethylpropanedioate with acetic anhydride and triethylamine in dichloromethane to yield Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate" ] } | |
Número CAS |
351421-21-1 |
Nombre del producto |
Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate |
Fórmula molecular |
C19H24N2O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-4-25-17(23)19(21-13(3)22,18(24)26-5-2)11-10-14-12-20-16-9-7-6-8-15(14)16/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,22) |
Clave InChI |
KEGCVTYGEUKJBH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)(C(=O)OCC)NC(=O)C |
Sinónimos |
2-(Acetylamino)-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid 1,3-Diethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



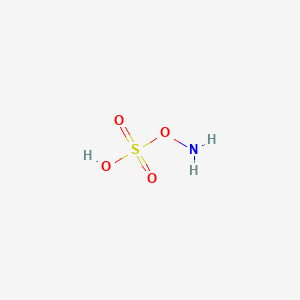

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)
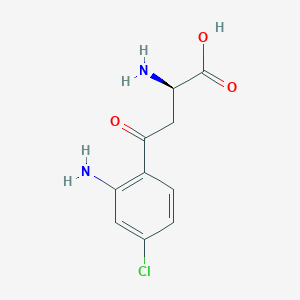
![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)
